Chemical properties and structure of 4-Cyano-2-fluorophenylacetic acid
Chemical properties and structure of 4-Cyano-2-fluorophenylacetic acid
An In-depth Technical Guide to 4-Cyano-2-fluorophenylacetic Acid
Abstract
This guide provides a comprehensive technical overview of 4-Cyano-2-fluorophenylacetic acid (CFPAA), a key chemical intermediate in the fields of pharmaceutical and agrochemical research. We will delve into its core chemical properties, molecular structure, and spectroscopic profile. This document further explores established synthetic pathways, analytical methodologies for quality control, and critical safety and handling protocols. The unique combination of a nitrile, a fluorine atom, and a carboxylic acid on the phenylacetic acid scaffold makes CFPAA a versatile building block for creating complex molecules with enhanced biological activity and tailored physicochemical properties. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates in their synthetic workflows.
Introduction: The Strategic Importance of CFPAA
4-Cyano-2-fluorophenylacetic acid is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry. Its utility stems from the presence of three distinct functional groups, each contributing to its reactivity and the properties of its derivatives.
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The Phenylacetic Acid Core: This motif is a well-established pharmacophore found in numerous classes of drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs).
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Fluorine Substitution: The introduction of a fluorine atom at the C2 position of the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity (logP), and binding affinity to target proteins.[1][2] The high electronegativity of fluorine can alter the electronic properties of the aromatic ring and influence the acidity of the carboxylic acid.
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Nitrile Group: The cyano group at the C4 position is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. It also serves as a potent hydrogen bond acceptor, influencing molecular interactions.
The convergence of these features makes 4-Cyano-2-fluorophenylacetic acid a valuable starting material for synthesizing novel therapeutic agents, particularly in oncology and inflammation research, as well as for developing new agrochemicals.[1]
Molecular Structure and Spectroscopic Profile
The unambiguous characterization of 4-Cyano-2-fluorophenylacetic acid is fundamental to its use in synthesis. The following sections detail its structure and the expected spectroscopic signatures that confirm its identity and purity.
Chemical Structure
The IUPAC name for the compound is 2-(4-cyano-2-fluorophenyl)acetic acid.[3] Its structure consists of a benzene ring substituted at position 1 with a carboxymethyl group (-CH₂COOH), at position 2 with a fluorine atom (-F), and at position 4 with a cyano group (-C≡N).
Caption: Molecular Structure of 4-Cyano-2-fluorophenylacetic acid.
Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₆FNO₂[3] |
| Molecular Weight | 179.15 g/mol [3] |
| Exact Mass | 179.03825660 Da[3] |
| Appearance | Expected to be an off-white to white solid[7] |
| Melting Point | Not specified; related compounds like 4-fluorophenylacetic acid melt around 83-86 °C[1] |
| logP | 1.2 (Computed)[3] |
| Hydrogen Bond Donors | 1 (from -COOH)[3] |
| Hydrogen Bond Acceptors | 3 (from -COOH, -C≡N)[3] |
| Spectroscopy | Expected Characteristic Signals |
| ¹H NMR | - ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). - ~7.5-7.8 ppm (m, 3H): Aromatic protons, showing complex splitting due to F-H coupling. - ~3.7 ppm (s, 2H): Methylene protons (-CH₂-). |
| ¹³C NMR | - ~175 ppm: Carboxylic acid carbon (-C OOH). - ~160 ppm (d): Aromatic carbon attached to fluorine (C -F), showing a large C-F coupling constant. - ~110-135 ppm: Remaining aromatic carbons and the nitrile carbon. - ~40 ppm: Methylene carbon (-C H₂-). |
| IR (cm⁻¹) | - ~3300-2500 (broad): O-H stretch of the carboxylic acid. - ~2230: C≡N stretch of the nitrile group. - ~1700: C=O stretch of the carboxylic acid. - ~1250: C-F stretch. |
| Mass Spec (EI) | - m/z 179: Molecular ion [M]⁺. - m/z 134: Fragment corresponding to the loss of the carboxyl group (-COOH). |
Synthesis and Reactivity
The synthesis of 4-Cyano-2-fluorophenylacetic acid typically involves multi-step sequences starting from commercially available precursors. The choice of route depends on factors like starting material cost, scalability, and safety.
Representative Synthetic Pathway
A plausible and common approach begins with 3-fluoro-4-methylbenzonitrile. The synthesis proceeds via a benzylic bromination followed by a substitution reaction to introduce the carboxylic acid moiety.
Caption: A plausible synthetic route to 4-Cyano-2-fluorophenylacetic acid.
Causality Behind Experimental Choices:
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Benzylic Bromination: The synthesis initiates with the selective bromination of the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, minimizing unwanted aromatic ring bromination. A radical initiator like Azobisisobutyronitrile (AIBN) is required to start the free-radical chain reaction.[8] An inert solvent such as carbon tetrachloride (CCl₄) is used, and the reaction is heated to reflux to facilitate radical formation.
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Cyanide Displacement and Hydrolysis: The resulting benzyl bromide is a good electrophile. It undergoes an Sₙ2 reaction with a nucleophile to build the acetic acid side chain. A common method is the Strecker synthesis-like pathway where sodium cyanide (NaCN) displaces the bromide to form a nitrile. This intermediate is then subjected to acidic hydrolysis (H₃O⁺) under heat, which converts the newly introduced nitrile group into a carboxylic acid, yielding the final product.
Applications in Research and Drug Development
The structural motifs within CFPAA make it a valuable precursor for various biologically active molecules. While specific drugs derived directly from this starting material are proprietary, its utility can be inferred from the applications of its analogs.
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Anti-inflammatory Agents: The related 4-fluorophenylacetic acid is a known building block for NSAIDs.[1] The core structure of CFPAA can be similarly elaborated, for instance, by converting the carboxylic acid to an amide, to generate novel anti-inflammatory candidates.
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Anticancer Therapeutics: Phenylacetamide derivatives have shown potential as anticancer agents.[9] Research has demonstrated that 2-(4-Fluorophenyl)-N-phenylacetamide derivatives exhibit cytotoxic effects against prostate and breast cancer cell lines.[9] CFPAA serves as an ideal starting point for synthesizing libraries of such compounds for screening.
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Agrochemicals: Phenylacetic acids are precursors to herbicides and pesticides.[1][10] The fluorine and cyano groups can enhance the potency and modify the environmental persistence of these agents.
Analytical Methodologies
Ensuring the purity of 4-Cyano-2-fluorophenylacetic acid is critical for its use in regulated industries like pharmaceuticals. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for purity assessment and quantification.
Standard HPLC Workflow for Purity Analysis
The workflow involves sample preparation, chromatographic separation, and data analysis to determine the percentage purity of the compound.
Caption: Standard workflow for HPLC purity analysis of CFPAA.
Detailed HPLC Protocol
This protocol is adapted from established methods for analyzing fluorophenylacetic acid isomers and is suitable for determining the purity of CFPAA.[11][12]
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System Preparation:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 264 nm.
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Column Temperature: 30 °C.
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Justification: A C18 column provides good retention for aromatic compounds. The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks. Acetonitrile is a common organic modifier. Detection at 264 nm is chosen as it is a common UV absorbance maximum for substituted benzene rings.[11]
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Standard and Sample Preparation:
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Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
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Standard Preparation: Accurately weigh and dissolve a reference standard of CFPAA in the diluent to a final concentration of 0.1 mg/mL.
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Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
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Chromatographic Run:
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Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 15 minutes.
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Inject 10 µL of the sample solution.
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Run a linear gradient (e.g., from 30% B to 90% B over 20 minutes) to elute the compound and any potential impurities.
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Hold at 90% B for 5 minutes to wash the column.
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Return to initial conditions and re-equilibrate.
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Data Analysis:
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Identify the peak corresponding to 4-Cyano-2-fluorophenylacetic acid by comparing its retention time to that of the reference standard.
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Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
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Safety and Handling
As a laboratory chemical, 4-Cyano-2-fluorophenylacetic acid must be handled with appropriate precautions. The following information is aggregated from GHS classifications.[3]
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GHS Hazard Classification:
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H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[3]
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H315: Causes skin irritation (Skin corrosion/irritation, Category 2).[3]
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H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[3]
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H335: May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[3]
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-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards.[7]
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Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[7]
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Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[13] If ventilation is inadequate, use a NIOSH/MSHA approved respirator with a particle filter.[14]
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Handling and Storage:
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First Aid Measures:
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If Swallowed: Call a poison control center or doctor immediately.[13]
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If on Skin: Take off contaminated clothing and rinse skin immediately with plenty of water for 15-20 minutes.[13]
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If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes.[13]
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If Inhaled: Move person to fresh air. If not breathing, give artificial respiration.[13]
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Conclusion
4-Cyano-2-fluorophenylacetic acid stands out as a strategically important intermediate for modern chemical research. Its trifunctional nature provides a robust platform for synthetic chemists to develop novel molecules with enhanced biological profiles. A thorough understanding of its structure, properties, synthesis, and safe handling, as detailed in this guide, is essential for leveraging its full potential in the discovery and development of new pharmaceuticals and other high-value chemical products.
References
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SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). Benzeneacetic acid, 2-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]
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Chamkasem, N., & Morris, C. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. U.S. Food and Drug Administration. Retrieved from [Link]
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The Pherobase. (n.d.). NMR: 2-Phenylacetic acid. Retrieved from [Link]
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2023, March 23). Process design for the production of 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]
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